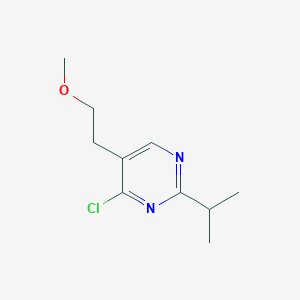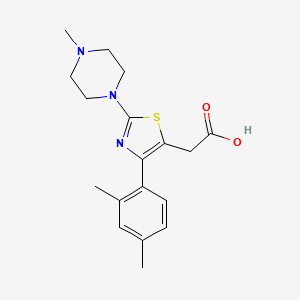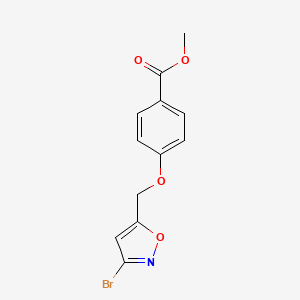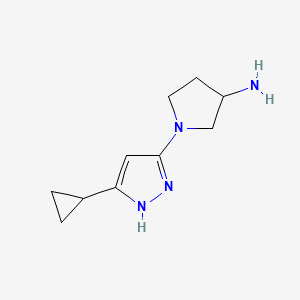
4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde is a heterocyclic compound with the molecular formula C₁₁H₂₁N₃O₂. It is a derivative of piperazine and piperidine, which are both important scaffolds in medicinal chemistry. This compound is often used as a building block in the synthesis of more complex molecules due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde typically involves the reaction of piperazine derivatives with piperidine derivatives under specific conditions. One common method includes the reaction of 1-methyl-4-(piperidin-4-yl)piperazine with an aldehyde group, followed by catalytic hydrogenation . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted piperazines and piperidines, which can be further utilized in the synthesis of pharmaceuticals and other bioactive molecules.
Wissenschaftliche Forschungsanwendungen
4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of various chemical intermediates and fine chemicals
Wirkmechanismus
The mechanism of action of 4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final synthesized molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-(piperidin-4-yl)piperazine: A similar compound used in the synthesis of various pharmaceuticals.
4-Hydroxypiperidine: Another related compound with applications in medicinal chemistry.
Uniqueness
4-((4-Hydroxypiperidin-4-yl)methyl)piperazine-1-carbaldehyde is unique due to its dual piperazine and piperidine structure, which provides versatility in chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a valuable intermediate in the synthesis of complex molecules .
Eigenschaften
Molekularformel |
C11H21N3O2 |
|---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
4-[(4-hydroxypiperidin-4-yl)methyl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C11H21N3O2/c15-10-14-7-5-13(6-8-14)9-11(16)1-3-12-4-2-11/h10,12,16H,1-9H2 |
InChI-Schlüssel |
JSLRBJUWXDAYBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1(CN2CCN(CC2)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


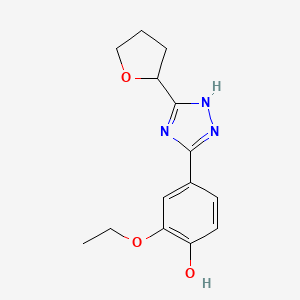

![3-Chlorofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11791496.png)
![2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine](/img/structure/B11791499.png)
![Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate](/img/structure/B11791500.png)
